molecular formula C24H22N2O2S B4921545 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B4921545
M. Wt: 402.5 g/mol
InChI Key: NTRBLVCPTJLSQU-UHFFFAOYSA-N
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Description

The compound 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative featuring a fused benzo-heterocyclic core. Its structure includes a 4-methoxyphenyl group at position 9 and a thiophen-3-yl substituent at position 6, which likely influence its electronic properties and biological interactions.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-28-18-8-6-15(7-9-18)17-12-21-23(22(27)13-17)24(16-10-11-29-14-16)26-20-5-3-2-4-19(20)25-21/h2-11,14,17,24-26H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRBLVCPTJLSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CSC=C5)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This approach uses iodobenzene and terminal alkynes to form 1,3-ynones, which are then cyclized under mild conditions using Cp2TiCl2, m-phthalic acid, and ethanol .

Industrial Production Methods

Industrial production of benzodiazepines often employs continuous flow chemistry due to its efficiency and scalability . This method allows for the synthesis of benzodiazepines from aminobenzophenones through a series of reactions, including acylation and intramolecular cyclization . The use of flow platforms ensures high yields and consistent product quality, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Comparison with Similar Compounds

Melting Points and Stability

  • 5e () : Melting point >320°C, attributed to fused-ring rigidity and strong intermolecular forces .
  • WAY-299905 (): No melting point reported, but nitro and dimethyl groups may reduce crystallinity compared to methoxy derivatives .
  • Target Compound : Expected to exhibit moderate-to-high thermal stability due to the methoxyphenyl group’s planar structure and π-π stacking.

Spectroscopic Data

  • NMR Trends :
    • 5e () : ¹H NMR signals at δ ~6.5–8.5 ppm for aromatic protons; ¹³C NMR confirms fused-ring carbons .
    • WAY-299905 () : Nitro groups likely deshield adjacent protons, shifting signals downfield .

Elemental Analysis

Discrepancies between calculated and observed values in analogs (e.g., 5e: C 52.21% vs. calc. 51.96%) suggest minor synthetic impurities but overall high purity .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
Optimization involves adjusting reaction conditions such as solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and catalyst selection (e.g., potassium carbonate for deprotonation). Multi-step purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are critical. Monitoring reaction progress via TLC or HPLC ensures intermediates are isolated efficiently. For example, cyclocondensation reactions under anhydrous conditions can minimize side products .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy (¹H, ¹³C, DEPT): Resolves proton environments (e.g., methoxyphenyl protons at ~3.8 ppm) and carbon frameworks.
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Verifies C, H, N, S composition within ±0.4% theoretical values.
    Cross-referencing with synthetic intermediates (e.g., spirocyclic precursors) ensures structural fidelity .

Basic: What is the proposed reaction mechanism for forming the benzodiazepine core?

Answer:
The benzodiazepine ring is typically formed via cyclocondensation between a diamine (e.g., 1,2-diamine derivatives) and a carbonyl-containing precursor (e.g., ketones or esters). Acid catalysis (e.g., acetic acid) promotes imine formation, followed by intramolecular cyclization. Evidence from spirocyclic analogs suggests that steric hindrance from substituents (e.g., thiophen-3-yl) may influence ring-closure efficiency .

Advanced: How can researchers address conflicting spectral data during structural elucidation?

Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to track nitrogen environments.
  • X-ray Crystallography : Resolve ambiguous NOE correlations or chiral centers.
    For example, conflicting ¹³C signals in the thiophene ring can be clarified via HMBC correlations to adjacent protons .

Advanced: What computational methods predict the compound’s reactivity or binding properties?

Answer:

  • Density Functional Theory (DFT) : Models electronic effects (e.g., methoxy group’s electron-donating capacity) and reaction transition states.
  • Molecular Dynamics (MD) Simulations : Predicts solubility or membrane permeability based on logP calculations.
  • Docking Studies : Screens potential biological targets (e.g., GABA receptors) using homology models.
    Benchmark against experimental data (e.g., kinetic studies) ensures accuracy .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

  • Substituent Variation : Replace the thiophen-3-yl group with furan or pyridine to alter lipophilicity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., the benzodiazepine carbonyl) via truncation or methylation.
  • In Vitro Assays : Test analogs for receptor affinity (e.g., radioligand binding assays) or enzymatic inhibition.
    For example, modifying the methoxyphenyl group to a hydroxyl analog could enhance hydrogen-bonding interactions .

Advanced: What strategies control regioselectivity during functionalization of the benzodiazepine ring?

Answer:

  • Directing Groups : Install temporary groups (e.g., sulfonyl) to steer electrophilic substitution.
  • Steric Effects : Use bulky substituents (e.g., tert-butyl) to block undesired positions.
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations.
    Evidence from spirocyclic systems shows that electron-withdrawing groups enhance meta-substitution .

Advanced: How can stability studies under varying conditions inform formulation design?

Answer:

  • Accelerated Aging : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • HPLC-MS Monitoring : Detect hydrolysis products (e.g., cleavage of the methoxyphenyl group).
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10).
    Results guide excipient selection (e.g., antioxidants for radical-sensitive intermediates) .

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